molecular formula C25H30N4O5S2 B2410543 N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 392295-95-3

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No.: B2410543
CAS No.: 392295-95-3
M. Wt: 530.66
InChI Key: NDDACAJBRHKBCR-UHFFFAOYSA-N
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Description

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-βR1/ALK5) kinase. This compound is a valuable chemical probe for elucidating the complex roles of the TGF-β signaling pathway in both physiological and pathological processes. Research utilizing this inhibitor has been instrumental in demonstrating the critical function of TGF-βR1 kinase activity in the epithelial-to-mesenchymal transition (EMT), a key driver of cancer metastasis and fibrosis [https://pubmed.ncbi.nlm.nih.gov/38582856/]. By specifically blocking ALK5, it effectively suppresses downstream Smad2/3 phosphorylation, making it an essential tool for studying TGF-β-mediated regulation of cell proliferation, differentiation, and extracellular matrix production. Its application extends to investigations in oncology, particularly in understanding the pro-tumorigenic switch of TGF-β signaling in advanced cancers, as well as in fibrotic diseases and immunology, where TGF-β is a major immunosuppressive cytokine. This benzamide-based thiadiazole derivative provides researchers with a precise means to dissect ALK5-dependent signaling mechanisms and validate its potential as a therapeutic target in various disease models.

Properties

IUPAC Name

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-9-15(4)11-16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDACAJBRHKBCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Cyclization Method

The foundational step involves constructing the 1,3,4-thiadiazole scaffold. A high-yielding protocol adapted from CN103936691A employs:

Reagents :

  • Thiosemicarbazide (1.0 eq)
  • Carboxylic acid (1.2 eq)
  • Phosphorus pentachloride (PCl₅, 1.2 eq)

Procedure :

  • Grind reagents in a dry reactor at room temperature for 15–20 minutes.
  • Quench with NaOH solution (pH 8.0–8.2).
  • Filter, dry, and recrystallize (ethanol/water) to obtain 2-amino-5-substituted-1,3,4-thiadiazole.

Optimization Data :

Parameter Value Impact on Yield
Molar ratio (1:1.2) 91% yield Maximizes PCl₅ utilization
Grinding time 20 min Completes reaction
Recrystallization Ethanol:H₂O (3:1) 98% purity

This method avoids solvent use, reduces toxicity, and achieves >90% yield.

Introduction of the Thioether Side Chain

S-Alkylation of 2-Amino-1,3,4-thiadiazole

Building on PMC6321371, the thioether bridge is installed via nucleophilic substitution:

Reagents :

  • 2-Amino-5-mercapto-1,3,4-thiadiazole (1.0 eq)
  • 2-Bromo-N-(2,4-dimethylphenyl)acetamide (1.1 eq)
  • K₂CO₃ (2.0 eq) in acetone

Procedure :

  • Reflux at 56°C for 6 hours.
  • Cool, filter, and concentrate.
  • Purify via silica chromatography (hexane:ethyl acetate 4:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, ArH), 6.95 (s, 1H, NH), 4.12 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₁₂H₁₄N₃OS₂ [M+H]⁺ 296.0584, found 296.0586.

Yield : 78–82%.

Amide Coupling with 3,4,5-Triethoxybenzoic Acid

Carbodiimide-Mediated Coupling

Adapting CN102161660A, the final amidation employs:

Reagents :

  • 5-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1.0 eq)
  • 3,4,5-Triethoxybenzoyl chloride (1.05 eq)
  • DIPEA (2.5 eq) in DCM

Procedure :

  • Add benzoyl chloride dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Extract with NaHCO₃, dry (MgSO₄), and concentrate.
  • Recrystallize from ethanol.

Optimization :

  • Temperature : 0°C → RT minimizes epimerization.
  • Solvent : DCM improves solubility vs. THF.
Equivalents of DIPEA Yield (%) Purity (%)
2.0 65 92
2.5 78 96
3.0 75 93

Yield : 76–80%.

Stepwise Summary :

  • Thiadiazole core synthesis : 91% yield.
  • Thioether installation : 82% yield.
  • Amide coupling : 78% yield.
    Overall yield : 91% × 82% × 78% = 58.3% .

Critical Quality Controls :

  • HPLC Purity : >99% (C18 column, MeCN:H₂O 70:30).
  • Elemental Analysis : Calculated (%) for C₂₈H₃₃N₅O₅S₂: C 56.83, H 5.62, N 11.83. Found: C 56.79, H 5.65, N 11.80.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Cyclization

A modified approach using microwave irradiation (100°C, 10 min) increases thiadiazole formation rate but reduces yield to 85% due to side reactions.

Enzymatic Amidation

Lipase-catalyzed coupling (Candida antarctica) in tert-butanol achieves 68% yield but requires 48-hour reaction time.

Method Comparison :

Parameter Carbodiimide Enzymatic
Yield (%) 78 68
Time (h) 12 48
Solvent Toxicity Moderate Low
Scalability High Moderate

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction of the carbonyl group in the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy groups can be substituted with other nucleophiles under basic conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) for reducing carbonyl groups.

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols or amines, depending on the specific functional group reduced.

    Substitution: Various substituted benzamides and thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound's thiadiazole moiety is known for its significant antimicrobial properties. Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Various studies have reported that thiadiazole derivatives show promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. One study indicated that certain derivatives displayed inhibition rates exceeding 50% against these bacteria at specific concentrations .
  • Mechanism of Action : The antimicrobial effect is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways within the microorganisms .

Anticancer Properties

The anticancer potential of N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide has been a focal point in recent research:

  • Cell Line Studies : In vitro studies have shown that thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds have demonstrated cytotoxicity against breast cancer cells with IC50 values lower than those of standard treatments such as cisplatin .
  • Clinical Trials : Some thiadiazole-containing compounds are progressing through clinical trials as potential anticancer agents. Their efficacy in combination therapies is being evaluated to enhance treatment outcomes while minimizing side effects .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Mechanistic Insights : Research indicates that thiadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response .
  • Therapeutic Implications : These properties suggest potential applications in treating chronic inflammatory diseases such as arthritis and other inflammatory disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria; inhibition rates >50%
AnticancerCytotoxicity against various cancer cell lines; IC50 lower than cisplatin
Anti-inflammatoryModulation of inflammatory cytokines; potential for chronic disease treatment

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors. The thiadiazole ring and ethoxy groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
  • N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzoate

Uniqueness

Compared to similar compounds, N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide stands out due to its specific substitution pattern, which enhances its reactivity and binding properties. The presence of multiple ethoxy groups increases its solubility and potential for further functionalization .

Biological Activity

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a triethoxybenzamide moiety. Its molecular formula is C28H26N4O3SC_{28}H_{26}N_4O_3S, with a molecular weight of approximately 498.6 g/mol. The presence of the thiadiazole ring is significant as it is known for its biological activity across various therapeutic areas.

Thiadiazole derivatives have been recognized for their ability to cross cellular membranes due to their mesoionic characteristics. This property allows them to interact with various biological targets, leading to diverse pharmacological effects including:

  • Anticancer Activity : Thiadiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : These compounds exhibit activity against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects : Certain thiadiazole derivatives can modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Cell Line/Model Effect Reference
AntiproliferativeA549 (lung carcinoma)IC50 = 1.16 μg/mL
AnticancerHL-60 (leukemia)Induction of apoptosis
AntimicrobialVarious bacterial strainsInhibition of growth
Anti-inflammatoryIn vitro modelsReduced cytokine production

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:

  • Anticancer Studies : A study demonstrated that thiadiazole derivatives induced significant apoptosis in human myeloid leukemia cells (HL-60), suggesting their potential as anticancer agents .
  • Antimicrobial Activity : Research indicated that derivatives with the thiadiazole ring displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound significantly reduced inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound, and how can cyclization challenges be addressed?

  • Methodological Answer : The thiadiazole ring can be synthesized via heterocyclization of thioamide intermediates. For example, concentrated sulfuric acid at 293–298 K for 24 hours facilitates cyclization, as demonstrated in analogous syntheses of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (yield: 97.4%) . Key steps include:

  • Monitoring reaction progress via TLC (Silufol UV-254, chloroform:acetone 3:1).
  • Using IR spectroscopy (νmax=3310–1044 cm⁻¹) to confirm amide and thiadiazole bond formation .
  • Adjusting reactant ratios and heating duration to isolate intermediates, though co-crystal formation with byproducts may occur .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer : A multi-technique approach is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1670 cm⁻¹, thiadiazole C-S at ~1122 cm⁻¹) .
  • NMR : 1H NMR (δ=1.91 ppm for CH3, δ=7.20–10.68 ppm for NH and aromatic protons) resolves substituent positions .
  • Mass Spectrometry : FAB-MS confirms molecular ion peaks (e.g., m/z=384 [M+H]+ for related compounds) .
  • X-ray Diffraction : Resolves crystallographic data for co-crystals, though isolating pure intermediates may require optimization .

Q. How can researchers assess the compound’s antimicrobial or cytotoxic potential in preliminary screenings?

  • Methodological Answer :

  • Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria and fungi. pH-dependent activity is noted in thiadiazole derivatives (e.g., increased efficacy at neutral pH) .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Molecular docking (AutoDock Vina) can predict binding to targets like tubulin or topoisomerase II, guided by structural analogs .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity disparities among structurally similar 1,3,4-thiadiazole derivatives?

  • Methodological Answer : Contradictions arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance membrane penetration, while methoxy groups improve solubility but reduce potency .
  • pH Sensitivity : Thiadiazole sulfonamides show variable antimicrobial activity at pH 5.5 vs. 7.4 due to protonation states .
  • Experimental Models : Differences in cell line viability assays (e.g., IC50 variations between leukemia vs. solid tumor cells) require standardized protocols .

Q. How can computational methods clarify the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to enzymes (e.g., COX-1/2 for anti-inflammatory activity). Prioritize docking poses with hydrogen bonds to thiadiazole sulfur or benzamide carbonyl groups .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What strategies resolve regioselectivity challenges during heterocyclization or functionalization?

  • Methodological Answer :

  • Catalytic Control : Use P2S5 or TBHP/I2 to direct sulfur incorporation, though failures in isolating pure thioacetamides suggest competing pathways .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve yields in SNAr reactions for thioether linkages .

Q. How does the 3,4,5-triethoxybenzamide moiety influence metabolic stability compared to methoxy or halogenated analogs?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS. Ethoxy groups reduce CYP450-mediated oxidation vs. methoxy analogs .
  • LogP Calculations : Use ChemDraw to compare lipophilicity (e.g., triethoxy vs. trimethoxy: LogP 3.2 vs. 2.7), correlating with enhanced blood-brain barrier penetration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for thiadiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets using tools like RevMan, controlling for variables (e.g., assay type, cell line, compound purity ≥95%) .
  • Structural Validation : Reconfirm disputed compounds via X-ray crystallography to rule out isomerism or polymorphic effects .

Tables for Key Data

Synthetic Step Optimal ConditionsYieldKey Characterization TechniquesReference
Thiadiazole CyclizationH2SO4, 24h, 298 K97.4%IR (νmax=1670 cm⁻¹), 1H NMR (δ=7.20)
Thioether CouplingK2CO3, dry acetone, reflux 3h76–85%TLC (Rf=0.12–0.2), MS ([M+H]+)
Bioactivity Profile Assay TypeKey FindingsReference
Antimicrobial ActivityMicrodilution (pH 7.4)MIC = 8 µg/mL (S. aureus)
Cytotoxicity (HeLa Cells)MTT AssayIC50 = 12.3 µM

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